molecular formula C6H10N2O2 B13601153 2-(3-Methoxyisoxazol-5-YL)ethan-1-amine

2-(3-Methoxyisoxazol-5-YL)ethan-1-amine

Cat. No.: B13601153
M. Wt: 142.16 g/mol
InChI Key: QAGNMYIFPUACDH-UHFFFAOYSA-N
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Description

2-(3-Methoxyisoxazol-5-YL)ethan-1-amine is a small organic compound featuring an isoxazole ring substituted with a methoxy group at the 3-position and an ethylamine side chain at the 5-position. The methoxy group confers polarity and electron-withdrawing effects, influencing reactivity and solubility.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)ethanamine

InChI

InChI=1S/C6H10N2O2/c1-9-6-4-5(2-3-7)10-8-6/h4H,2-3,7H2,1H3

InChI Key

QAGNMYIFPUACDH-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the methoxy and ethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an aldehyde, the oxazole ring can be formed through a cyclization reaction. The methoxy group can be introduced via methylation, and the ethanamine side chain can be added through reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the oxazole ring .

Scientific Research Applications

2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring and the methoxy group can interact with enzymes and receptors, modulating their activity. The ethanamine side chain can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(3-Methoxyisoxazol-5-YL)ethan-1-amine with structurally related compounds, focusing on core heterocycles, substituents, and molecular properties.

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound Isoxazole 3-Methoxy C₆H₁₀N₂O₂ 142.16* Polar methoxy group; moderate solubility
2-(3-Methylisoxazol-5-yl)ethan-1-amine HCl Isoxazole 3-Methyl C₆H₁₁ClN₂O 162.62 Reduced polarity; hydrochloride salt enhances solubility
2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 1,2,4-Triazole 3-Isopropyl, 1-Methyl C₈H₁₆N₄ 168.24 Bulky substituents; triazole enhances H-bonding
1-(3-Ethylisoxazol-5-yl)ethanamine Isoxazole 3-Ethyl C₇H₁₂N₂O* 142.19* Increased lipophilicity; lower aqueous solubility
{1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine HCl 1,2,4-Oxadiazole 3-(2-Methoxyethyl) C₇H₁₄N₃O₂Cl 215.66 Ether linkage improves solubility; oxadiazole core alters electronic properties
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine 1,2,4-Triazole 3-Ethyl, 1-Methyl C₇H₁₄N₄ 154.21 Triazole with ethyl; potential metabolic stability

*Calculated values based on structural data.

Key Structural and Functional Differences

Core Heterocycle: Isoxazole (target compound and E6, E9): Exhibits moderate aromaticity and electron deficiency due to oxygen and nitrogen atoms. Methoxy (target) and methyl (E6) substituents modulate electron density and polarity . 1,2,4-Triazole (E8, E12): Contains three nitrogen atoms, enabling stronger hydrogen-bonding interactions. This may enhance binding to biological targets but reduce membrane permeability due to increased polarity .

Substituent Effects: Methoxy vs. Methyl (Target vs. E6): The methoxy group’s electron-withdrawing nature may increase the isoxazole ring’s electrophilicity, whereas the methyl group in E6 reduces polarity, impacting solubility and bioavailability . Ethyl vs. Isopropyl (E9 vs.

Salt Forms :

  • Hydrochloride salts (E6, E10) improve aqueous solubility, critical for oral bioavailability. The target compound’s free base form may require formulation adjustments for optimal delivery.

Hypothetical Pharmacological Implications

While direct pharmacological data are absent, structural trends suggest:

  • Target Compound : The methoxy group balances polarity and lipophilicity, making it suitable for central nervous system (CNS) targets requiring blood-brain barrier penetration.
  • Triazole Derivatives (E8, E12) : Enhanced metabolic stability due to nitrogen-rich cores, but solubility challenges may limit applications without salt formation.
  • Oxadiazole (E10): Potential antimicrobial or anti-inflammatory activity linked to oxadiazole’s known bioactivity, though the methoxyethyl group may introduce metabolic liabilities .

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